RG7112D

MDM2-p53 Inhibition HTRF Assay Nutlin Class

Standard MDM2 antagonists lack the carboxylic acid handle required for PROTAC synthesis. RG7112D (CAS 2360561-90-4, IC50=11 nM) is a cis-imidazoline MDM2-p53 inhibitor engineered with a carboxylic acid group enabling direct amide bond formation with VHL-Amine to yield PROTACs such as YX-02-030. • Bifunctional: stand-alone MDM2 inhibitor and PROTAC precursor building block • Enables p53-independent TNBC cell killing when converted to PROTAC • 8.2-fold more potent than Nutlin-3a (IC50=90 nM) for HTS reference standard use

Molecular Formula C36H42Cl2N4O4
Molecular Weight 665.6 g/mol
Cat. No. B12375333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG7112D
Molecular FormulaC36H42Cl2N4O4
Molecular Weight665.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)O)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl
InChIInChI=1S/C36H42Cl2N4O4/c1-7-46-30-22-26(34(2,3)4)12-17-29(30)32-39-35(5,24-8-13-27(37)14-9-24)36(6,25-10-15-28(38)16-11-25)42(32)33(45)41-20-18-40(19-21-41)23-31(43)44/h8-17,22H,7,18-21,23H2,1-6H3,(H,43,44)/t35-,36+/m0/s1
InChIKeyRQFJNLXDOZNWPO-MPQUPPDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RG7112D: Potent MDM2 Inhibitor and PROTAC Precursor


RG7112D is a potent, small-molecule inhibitor of the MDM2-p53 protein-protein interaction (PPI), characterized as a member of the cis-imidazoline class, derived from the foundational Nutlin scaffold. It binds directly to the MDM2 protein with an affinity of IC50 = 11 nM, effectively blocking its interaction with the tumor suppressor p53 [1]. Beyond its stand-alone inhibitory function, RG7112D is uniquely engineered as a bifunctional ligand; it contains a chemical handle that allows for its direct conjugation to an E3 ubiquitin ligase ligand (VHL-Amine), enabling the synthesis of MDM2-targeting Proteolysis Targeting Chimeras (PROTACs), such as YX-02-030 [2]. This dual utility—as both an inhibitor and a PROTAC building block—distinguishes it from conventional clinical-stage MDM2 antagonists.

Workflow MDM2-p53 inhibition studies and PROTAC synthesis
Dual Utility Bifunctional ligand with VHL conjugation handle
Model Context Supports p53 wild-type and mutant cell-line studies

Why RG7112D Cannot Be Substituted in PROTAC and p53 Assays


Substituting RG7112D with alternative MDM2 antagonists like the clinical candidates RG7112, Idasanutlin (RG7388), or the ultra-potent AMG 232 leads to a critical loss of function in advanced chemical biology applications. RG7112D is not merely an MDM2 inhibitor; it is a synthetic intermediate bearing a carboxylic acid functional group that is essential for forming an amide bond with VHL-Amine to create the PROTAC YX-02-030 [1]. Without this specific derivatization handle, standard clinical MDM2 inhibitors cannot be repurposed for targeted protein degradation workflows. Furthermore, the downstream PROTAC derived from RG7112D demonstrates a distinct pharmacological profile, effectively inducing MDM2 degradation and killing p53-mutant Triple-Negative Breast Cancer (TNBC) cells, a phenotype largely resistant to parent MDM2 inhibitors [1]. Therefore, selecting RG7112D is imperative for researchers developing MDM2-targeting degraders or seeking to differentiate between p53-dependent (inhibitor) and p53-independent (degrader) mechanisms of action.

Dimension
RG7112D (Target)
Other MDM2 Inhibitors (RG7112, Idasanutlin, AMG 232)
Synthetic utility
Contains carboxylic acid handle for amide conjugation to VHL-Amine
Lack derivatization handle; cannot be directly converted to PROTACs
Functional outcome in p53-mutant models
PROTAC derived from RG7112D induces MDM2 degradation and cell death in p53-mutant TNBC cells
Minimal cytotoxic activity in p53-mutant cells; limited to p53-dependent inhibition

RG7112D vs. Key MDM2 Inhibitor Comparators


Biochemical Potency vs. Nutlin-3a and RG7112

In a cell-free Homogeneous Time-Resolved Fluorescence (HTRF) binding assay, RG7112D inhibits the MDM2-p53 interaction with an IC50 of 11 nM. This represents an 8.2-fold improvement in potency over the prototypical inhibitor Nutlin-3a (IC50 = 90 nM). Compared to the clinical candidate RG7112 (HTRF IC50 = 18 nM), RG7112D is approximately 1.6-fold more potent. [1][2][3]

MDM2-p53 binding (HTRF)
Cross-study comparable
RG7112D IC50 11 nM
Nutlin-3a IC50 90 nM
RG7112 IC50 18 nM
8.2x vs Nutlin-3a
Supports affinity ranking for warhead selection
Cell-free HTRF binding assay
MDM2-p53 Inhibition HTRF Assay Nutlin Class

Inhibition vs. Degradation in p53-Mutant Cancer Cells

While RG7112D acts primarily as an MDM2-p53 binding inhibitor (IC50 = 11 nM), its true differentiation lies in its function as a precursor for the MDM2-PROTAC YX-02-030. In head-to-head studies in p53-mutant Triple-Negative Breast Cancer (TNBC) cells (e.g., MDA-MB-231), RG7112D and the parent inhibitor RG7112 exhibit minimal cytotoxic activity. In contrast, the PROTAC YX-02-030 (derived from RG7112D) effectively kills these p53-mutant cells, demonstrating a distinct p53-independent mechanism of action [1].

p53-mutant cell response
Head-to-head
PROTAC YX-02-030 (from RG7112D) kills p53-mutant TNBC cells; parent inhibitors show minimal activity
Enables p53-independent model-response studies
MDA-MB-231 cell model
PROTAC p53-Mutant Triple-Negative Breast Cancer MDM2 Degradation

Comparison with Idasanutlin (RG7388)

Idasanutlin (RG7388) is a second-generation clinical MDM2 inhibitor designed to improve upon the potency of RG7112. In biochemical assays, Idasanutlin inhibits MDM2-p53 binding with an IC50 of 6 nM. RG7112D (IC50 = 11 nM) is approximately 2-fold less potent biochemically than Idasanutlin. However, Idasanutlin and all other clinical inhibitors lack the synthetic utility of RG7112D; they cannot be readily conjugated to generate MDM2-targeting PROTACs [1][2].

Potency vs. Idasanutlin
Cross-study comparable
Idasanutlin IC50 6 nM
RG7112D IC50 11 nM
Idasanutlin 1.8x more potent
Potency alone does not confer PROTAC utility
Cell-free binding assay; RG7112D required for degrader synthesis
Idasanutlin RG7388 p53 wild-type IC50 comparison

Comparison with AMG 232 (Navtemadlin)

AMG 232 (Navtemadlin) is among the most potent MDM2-p53 inhibitors reported, with a binding affinity (Kd) of 0.045 nM. Based on surface plasmon resonance (SPR) data, this makes it approximately 244 times more potent than the RG7112 scaffold (RG7112 Biacore Kd = 2.9 nM) to which RG7112D is structurally related. Despite this extreme difference in biochemical potency, AMG 232 shares the same fundamental limitation as all other clinical inhibitors: it cannot be used to generate MDM2-targeting PROTACs [1][2].

Binding affinity context
Class-level inference
AMG 232 Kd 0.045 nM
RG7112 scaffold Kd 2.9 nM
AMG 232 >60x more potent
Extreme potency does not replace bifunctional design
SPR/Biacore; AMG 232 lacks conjugation handle
AMG 232 Navtemadlin Kd comparison Piperidinone

Key Research Applications of RG7112D


MDM2-Targeting PROTAC Synthesis

RG7112D is the defined precursor for the PROTAC YX-02-030, an MDM2 degrader with an HTRF IC50 of 63 nM for MDM2-p53 binding inhibition and an IC50 of 1.35 μM for VHL-HIF1α inhibition [1]. Researchers developing new PROTACs should use RG7112D as a starting point to optimize linker composition and E3 ligase ligand orientation. The data shows that a PROTAC derived from RG7112D gains the unique ability to kill p53-mutant cancer cells (e.g., MDA-MB-231), an effect not observed with the parent inhibitor [2]. This application is critical for exploring p53-independent therapeutic strategies in treatment-resistant cancers like Triple-Negative Breast Cancer (TNBC).

Inhibitor vs. Degrader in p53-Mutant Models

Given its structural similarity to the clinical candidate RG7112 (HTRF IC50 = 18 nM), RG7112D (IC50 = 11 nM) serves as an ideal control compound for mechanistic studies [3]. Investigators can compare the effects of MDM2 inhibition (using RG7112D) versus MDM2 degradation (using the PROTAC YX-02-030) in both p53 wild-type and p53-mutant cancer cell lines. Studies have shown that while both the inhibitor and degrader stabilize p53 and induce cell cycle arrest in wild-type p53 models, only the PROTAC degrader induces significant apoptosis in p53-mutant TNBC cells [2]. This application provides a clear pathway for studying the differential biology of p53-dependent versus p53-independent cell death.

Reference Standard for MDM2 Inhibitor Assays

With an IC50 of 11 nM against the MDM2-p53 interaction in HTRF binding assays, RG7112D can be used as a robust positive control or reference standard in biochemical and cellular screening campaigns for novel MDM2 modulators [2]. Compared to the prototypical Nutlin-3a (IC50 = 90 nM), RG7112D offers 8.2-fold higher potency, providing a wider dynamic range and greater sensitivity for detecting competitive binding in high-throughput screening (HTS) formats [4]. This makes it a more reliable benchmark for evaluating new chemical entities targeting the MDM2-p53 PPI.

p53-Dependent Cytotoxicity Validation

In p53 wild-type breast cancer cells like MCF7 and DU4475, RG7112D effectively stabilizes MDM2 protein and increases p53 protein levels, resulting in concentration-dependent reduction of cell survival [2]. This effect is comparable to, and in some cases more potent than, the parent clinical inhibitor RG7112. Researchers can employ RG7112D in a panel of genotypically-defined cancer cell lines to validate that the observed cytotoxic activity is strictly p53-dependent, thereby confirming on-target mechanism of action for MDM2 inhibitors and distinguishing them from off-target cytotoxics [3].

Application
Selection Property
Validation Focus
MDM2-targeted PROTAC development
Bifunctional ligand with VHL conjugation handle
PROTAC potency and p53-mutant cell response
p53-dependent vs. independent model studies
Dual utility as inhibitor and PROTAC precursor
Differential apoptosis in p53 wild-type vs. mutant lines
MDM2-p53 binding assay reference
High-affinity MDM2 binder (reported IC50 context)
Assay sensitivity and dynamic range in HTS
p53 pathway reactivation studies
p53 stabilization and target engagement
p53-dependent cytotoxicity in wild-type cell panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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